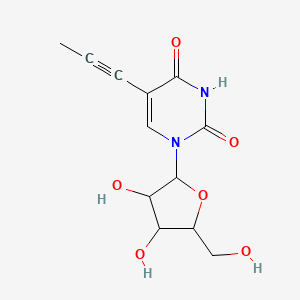

1-Pentofuranosyl-5-(prop-1-yn-1-yl)pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

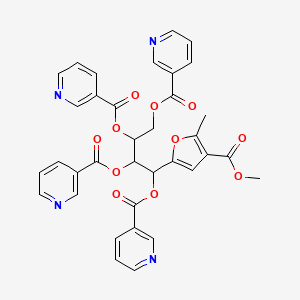

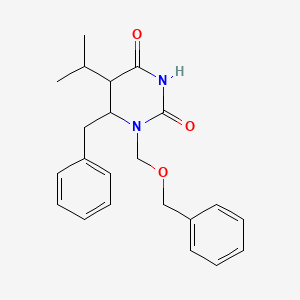

La nétivudine est un analogue nucléosidique possédant de puissantes propriétés antivirales, ciblant spécifiquement le virus varicelle-zona. Son potentiel dans le traitement d'infections telles que la varicelle et le zona a été étudié. La nétivudine est une petite molécule de formule chimique C12H14N2O6 et appartient à la classe des nucléosides pyrimidiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La nétivudine est synthétisée par un procédé en plusieurs étapes impliquant le couplage d'une base pyrimidique avec une fraction ribosyle ou désoxyribosyle. La synthèse commence généralement par la préparation de la base pyrimidique, suivie de la fixation de la fraction ribosyle par des réactions de glycosylation. Les conditions réactionnelles impliquent souvent l'utilisation de groupes protecteurs pour assurer des réactions sélectives aux positions souhaitées .

Méthodes de production industrielle

La production industrielle de nétivudine implique la mise à l'échelle des voies de synthèse utilisées en laboratoire. Cela inclut l'optimisation des conditions réactionnelles afin de maximiser le rendement et la pureté tout en minimisant les sous-produits. Le processus peut impliquer des réacteurs à écoulement continu et des techniques de purification avancées telles que la chromatographie pour garantir la haute qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

La nétivudine subit diverses réactions chimiques, notamment :

Oxydation : La nétivudine peut être oxydée pour former différents métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la base pyrimidique.

Substitution : Des réactions de substitution peuvent se produire sur la fraction ribosyle ou la base pyrimidique, conduisant à la formation de différents analogues

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les conditions réactionnelles varient en fonction de la transformation souhaitée, mais impliquent souvent des températures et des niveaux de pH contrôlés .

Principaux produits formés

Les principaux produits formés par ces réactions comprennent divers métabolites et analogues de la nétivudine, qui peuvent avoir des propriétés pharmacologiques différentes. Par exemple, l'oxydation peut conduire à la formation de 5-propynyluracile, un métabolite clé de la nétivudine .

Applications de la recherche scientifique

La nétivudine a été largement étudiée pour ses propriétés antivirales, en particulier contre le virus varicelle-zona. Elle s'est montrée prometteuse lors d'essais cliniques pour le traitement de la varicelle et du zona. De plus, la nétivudine a été étudiée pour son utilisation potentielle dans le traitement des infections à VIH en raison de sa capacité à inhiber la transcriptase inverse .

Dans le domaine de la chimie, la nétivudine sert de composé modèle pour étudier les analogues nucléosidiques et leurs interactions avec les enzymes virales. En biologie, elle est utilisée pour comprendre les mécanismes de réplication virale et le développement de la résistance aux antiviraux. En médecine, l'efficacité et le profil de sécurité de la nétivudine sont évalués dans divers contextes cliniques .

Mécanisme d'action

La nétivudine exerce ses effets antiviraux en inhibant l'enzyme ADN polymérase du virus varicelle-zona. Cette inhibition empêche la réplication de l'ADN viral, réduisant ainsi la charge virale dans les cellules infectées. La cible moléculaire de la nétivudine est la sous-unité catalytique de l'ADN polymérase, et son action implique l'incorporation de l'analogue nucléosidique dans la chaîne d'ADN en croissance, conduisant à la terminaison de la chaîne .

Applications De Recherche Scientifique

Netivudine has been extensively studied for its antiviral properties, particularly against the varicella-zoster virus. It has shown promise in clinical trials for the treatment of chickenpox and shingles. Additionally, netivudine has been investigated for its potential use in treating HIV infections due to its ability to inhibit reverse transcriptase .

In the field of chemistry, netivudine serves as a model compound for studying nucleoside analogues and their interactions with viral enzymes. In biology, it is used to understand the mechanisms of viral replication and the development of antiviral resistance. In medicine, netivudine’s efficacy and safety profile are being evaluated in various clinical settings .

Mécanisme D'action

Netivudine exerts its antiviral effects by inhibiting the DNA polymerase enzyme of the varicella-zoster virus. This inhibition prevents the replication of viral DNA, thereby reducing the viral load in infected cells. The molecular target of netivudine is the DNA polymerase catalytic subunit, and its action involves the incorporation of the nucleoside analogue into the growing DNA chain, leading to chain termination .

Comparaison Avec Des Composés Similaires

La nétivudine est souvent comparée à d'autres analogues nucléosidiques tels que l'acyclovir et la zidovudine. Alors que l'acyclovir est largement utilisé pour traiter les infections à virus herpès simplex, la nétivudine a montré une activité in vitro supérieure contre le virus varicelle-zona. La zidovudine, quant à elle, est principalement utilisée pour le traitement du VIH. La particularité de la nétivudine réside dans son activité spécifique contre le virus varicelle-zona et son potentiel pour traiter à la fois la varicelle et le zona .

Liste des composés similaires

Acyclovir : Utilisé pour les infections à virus herpès simplex.

Zidovudine : Utilisé pour le traitement du VIH.

Valacyclovir : Un promédicament de l'acyclovir avec une biodisponibilité améliorée.

Famciclovir : Un autre antiviral utilisé pour les infections à herpèsvirus

Propriétés

Formule moléculaire |

C12H14N2O6 |

|---|---|

Poids moléculaire |

282.25 g/mol |

Nom IUPAC |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione |

InChI |

InChI=1S/C12H14N2O6/c1-2-3-6-4-14(12(19)13-10(6)18)11-9(17)8(16)7(5-15)20-11/h4,7-9,11,15-17H,5H2,1H3,(H,13,18,19) |

Clé InChI |

QLOCVMVCRJOTTM-UHFFFAOYSA-N |

SMILES canonique |

CC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroacetamide](/img/structure/B12294638.png)

![1-[1-[3-(6-Chloronaphthalen-2-yl)sulfonyl-2-hydroxypropanoyl]piperidin-4-yl]-1,3-diazinan-2-one](/img/structure/B12294645.png)

![(E)-4-[(3,5-dibromo-2-hydroxyphenyl)methoxy]-4-oxobut-2-enoate](/img/structure/B12294651.png)

![potassium;(2Z)-1-(5-carboxypentyl)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B12294656.png)

![3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B12294662.png)

![Ethyl 15-ethyl-11-oxido-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B12294684.png)